molecular formula C11H13NO3 B1599072 Ethyl 3-anilino-3-oxopropanoate CAS No. 53341-66-5

Ethyl 3-anilino-3-oxopropanoate

Cat. No. B1599072
CAS RN: 53341-66-5
M. Wt: 207.23 g/mol
InChI Key: KJSKGJKEWQJVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-anilino-3-oxopropanoate, also known as Ethyl 3-oxo-3-(phenylamino)propanoate, is a chemical compound with the CAS Number: 53341-66-5 . It has a linear formula of C11H13NO3 and a molecular weight of 207.23 . The IUPAC name for this compound is ethyl 3-anilino-3-oxopropanoate .


Molecular Structure Analysis

The InChI code for Ethyl 3-anilino-3-oxopropanoate is 1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) . This code provides a specific representation of its molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-anilino-3-oxopropanoate is a colorless to yellow liquid or semi-solid or solid or lump . The storage temperature is at room temperature, sealed in dry .

Scientific Research Applications

Green Chemistry Applications

Ethyl 3-anilino-3-oxopropanoate has been utilized in green chemistry for sequential coupling processes. For instance, it reacts with cyclic carbonates and methanol under the catalysis of faujasites, leading to the production of N,N-dimethyl derivatives. This process demonstrates the compound's role in sustainable chemistry practices, emphasizing chemoselectivity and efficiency in the transesterification of cyclic carbonates and selective N-methylation of anilines M. Selva, A. Perosa, & Massimo Fabris, 2008.

Bioanalytical Method Development

In bioanalytical research, Ethyl 3-anilino-3-oxopropanoate serves as a novel molecule with potent acetylcholinesterase inhibition property. A specific bioanalytical method has been established for its quantitative measurement, showcasing the compound's significance in drug development and pharmacokinetic studies Kavya Sri Nemani, Amit Shard, & P. Sengupta, 2018.

Anticancer Research

The compound's derivatives have shown anticancer potential in studies, where certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed significant activity against colon cancer and leukemia cell lines. This illustrates its application in the development of new anticancer agents H. Abdel‐Aziz, T. Elsaman, et al., 2013.

Asymmetric Reduction

The compound has been reduced enantioselectively to corresponding (S)-alcohols by Rhizopus species, indicating its application in producing optically active pharmaceuticals and chemicals. This research highlights the importance of Ethyl 3-anilino-3-oxopropanoate in asymmetric synthesis and biocatalysis N. Salvi & S. Chattopadhyay, 2006.

Polymerization Catalyst Research

Furthermore, Ethyl 3-anilino-3-oxopropanoate is relevant in polymerization catalyst research, where its derivatives have been employed in ethylene polymerization catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands. These studies contribute to the understanding of polymerization mechanisms and the development of new polymeric materials J. C. Jenkins & M. Brookhart, 2004.

Safety And Hazards

The safety information available indicates that Ethyl 3-anilino-3-oxopropanoate may cause skin and eye irritation . It may be harmful if absorbed through the skin, inhaled, or swallowed . In case of contact, it’s recommended to flush the skin or eyes with plenty of water and seek medical aid .

properties

IUPAC Name

ethyl 3-anilino-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKGJKEWQJVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00201494
Record name Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-anilino-3-oxopropanoate

CAS RN

53341-66-5
Record name Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053341665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-oxo-3-(phenylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl malonyl chloride (15.1 g, 0.10 mol) was added to a mixed solution of aniline (9.3 g, 0.10 mol), triethylamine (11.1 g, 0.11 mol), N,N-dimethylaminopyridine (1.5 g, 0.012 mol) and dichloromethane (300 mL), at 10° C. or below. This mixture was stirred for 3 hours at room temperature, and then poured into water. The organic layer was washed with diluted hydrochloric acid, aqueous saturated sodium bicarbonate and saturated brine, in this order. The obtained organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure, to obtain 19.5 g of a subject compound (yield: 94%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-anilino-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-anilino-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-anilino-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-anilino-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-anilino-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-anilino-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.